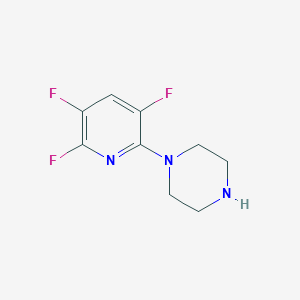

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine

Overview

Description

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine is a piperazine derivative . It has a molecular formula of C9H10F3N3 and an average mass of 217.191 Da .

Synthesis Analysis

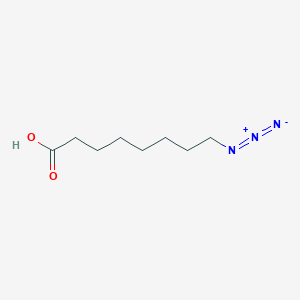

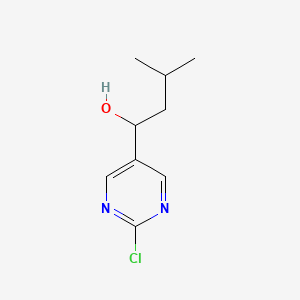

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in various studies . The synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide has also been reported .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

Piperazine derivatives, including this compound, have been synthesized using various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Neuropharmacology and Parkinson's Disease : Piperazine derivatives, including 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine, have shown potential as adenosine A2a receptor antagonists. These compounds have demonstrated oral activity in rodent models of Parkinson's disease (Vu et al., 2004).

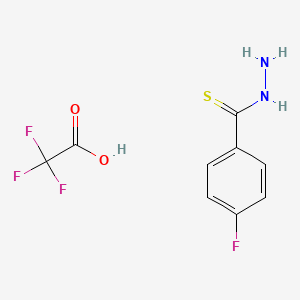

Mass Spectrometry and Proteomics : Piperazine-based derivatives, including those similar to this compound, have been used for derivatization of carboxyl groups on peptides. This enhances signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry, aiding in proteome analysis (Qiao et al., 2011).

Antihistamine Research : Research has investigated derivatives of nicotinic acid and piperazine for potential antihistamine and antidepressant activities. Some compounds, structurally related to this compound, showed significant affinity for histamine H1 receptors (Kmoníček et al., 1994).

Antipsychotic Agents : Studies have shown that 3-substituted 2-pyridinyl-1-piperazine derivatives, related to this compound, are potential candidates for atypical antipsychotic drugs, with their effectiveness influenced by the substituents on the pyridine ring (New et al., 1988).

Antitumor Activity : Bis-indole derivatives, incorporating elements such as piperazine and pyridine, have demonstrated significant antitumor activity in preliminary screenings. These compounds include structures analogous to this compound (Andreani et al., 2008).

Insecticide Development : Piperazine derivatives have been explored as lead compounds for novel insecticides. Studies include the design and synthesis of derivatives with specific activities against armyworm, showcasing the potential of piperazine compounds in pest control (Cai et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound interacts with its target, the α2-adrenergic receptor, as a potent and selective antagonist . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .

Biochemical Pathways

The antagonistic action of this compound on the α2-adrenergic receptor affects the biochemical pathway of noradrenaline, a key neurotransmitter in the sympathetic nervous system . By blocking the receptor, the compound prevents the inhibitory action of noradrenaline, leading to increased release of neurotransmitters .

Result of Action

The molecular effect of this compound’s action is the blockade of the α2-adrenergic receptor, preventing its normal inhibitory function . On a cellular level, this results in increased neurotransmitter release, potentially leading to heightened sympathetic activity .

Biochemical Analysis

Biochemical Properties

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with α2-adrenergic receptors, acting as an antagonist . This interaction can modulate the signaling pathways associated with these receptors, leading to various physiological effects. Additionally, this compound can bind to other biomolecules, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α2-adrenergic receptors can lead to changes in intracellular calcium levels, affecting various cellular functions . Moreover, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and other processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to α2-adrenergic receptors, inhibiting their activity and preventing the downstream signaling cascade . This inhibition can lead to a reduction in the release of neurotransmitters such as norepinephrine, thereby modulating various physiological responses. Additionally, this compound can influence the activity of other enzymes and proteins, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate physiological responses without causing significant adverse effects. At higher doses, this compound can lead to toxic or adverse effects, including changes in behavior, organ function, and overall health . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments and tissues . The distribution of this compound can affect its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the interactions of this compound with other biomolecules and its overall biological activity.

properties

IUPAC Name |

1-(3,5,6-trifluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3/c10-6-5-7(11)9(14-8(6)12)15-3-1-13-2-4-15/h5,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVGKGUNLNYCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(C=C2F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)

![Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1446916.png)

![7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B1446921.png)

![3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1446924.png)